molecular formula C15H11F2N B2498955 1-(Difluoromethyl)-5-phenyl-1H-indole CAS No. 1909336-57-7

1-(Difluoromethyl)-5-phenyl-1H-indole

Cat. No.: B2498955
CAS No.: 1909336-57-7
M. Wt: 243.257
InChI Key: SBACRFDHZOCCMR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7) is a synthetic organic compound featuring an indole scaffold substituted with a difluoromethyl group at the 1-position and a phenyl ring at the 5-position. With a molecular formula of C15H11F2N and a molecular weight of 243.26 g/mol, this compound is supplied as a powder and requires storage at -10°C . This compound is of significant interest in modern medicinal chemistry, particularly in neuroscience research. It functions as a potent antagonist of the 5-HT6 receptor (5-HT6R), a G-protein-coupled receptor predominantly located in the brain . Introducing the difluoromethyl (CF2H) group is a strategic modification in drug design, as it can enhance a molecule's binding affinity, metabolic stability, and membrane permeability, making it a valuable bioisostere for other functional groups . Its primary research value lies in investigating novel therapies for Alzheimer's disease and other cognitive disorders. Studies have shown that 5-HT6R antagonists can have pro-cognitive effects, potentially by increasing the release of acetylcholine and glutamate in the brain . In vivo studies in rats have demonstrated that related difluoromethylated indole derivatives can reverse scopolamine-induced learning deficits and show good brain penetration, highlighting their potential as cognition-enhancing agents . The indole scaffold is a privileged structure in pharmacology, found in many biologically active molecules and drugs . This makes 1-(Difluoromethyl)-5-phenyl-1H-indole a versatile building block for further structure-activity relationship (SAR) studies and the development of new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-5-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N/c16-15(17)18-9-8-13-10-12(6-7-14(13)18)11-4-2-1-3-5-11/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBACRFDHZOCCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of a Novel Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. The strategic introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a powerful strategy in modern drug design to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability.

This guide provides a comprehensive technical overview of 1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7) . It is important to note that as of this writing, specific literature on this exact molecule is scarce. Therefore, this document has been constructed by a senior application scientist to serve as a predictive and enabling resource. By deconstructing the molecule into its core components—the 5-phenyl-1H-indole scaffold and the N-difluoromethyl group—we will provide scientifically grounded predictions of its properties, propose robust synthetic routes, and explore its potential applications in drug discovery. Every protocol and mechanistic claim is supported by established principles and authoritative sources from analogous systems.

Part 1: Physicochemical Profile and Strategic Importance

The unique combination of a planar, aromatic 5-phenyl-1H-indole core with an N-difluoromethyl group gives this molecule a distinct set of properties that are highly valuable for drug discovery programs.

Predicted Physicochemical Properties
PropertyValueRationale and Impact
Molecular Formula C₁₅H₁₁F₂N-
Molecular Weight 243.25 g/mol Suitable for oral bioavailability (within Lipinski's Rule of Five).
Predicted LogP ~4.5 - 5.0The phenyl group significantly increases lipophilicity. The CHF₂ group also contributes to higher lipophilicity compared to an N-H or N-CH₃ analog, potentially enhancing membrane permeability.
Hydrogen Bond Acceptors 2 (Fluorine atoms)The fluorine atoms can act as weak hydrogen bond acceptors.
Hydrogen Bond Donors 0The indole N-H is replaced, removing a key hydrogen bond donor site. This can prevent unwanted interactions with metabolic enzymes or off-targets.
Metabolic Stability Predicted to be highThe electron-withdrawing nature of the CHF₂ group can shield the indole ring from oxidative metabolism. The C-F bonds are highly stable.[3]
The Strategic Value of the N-CHF₂ Group

The N-difluoromethyl group is not merely a placeholder; it is a strategic modification that imparts several desirable characteristics:

  • Metabolic Blocking: The indole nitrogen is a common site of Phase I metabolism. Capping it with a robust difluoromethyl group can prevent N-dealkylation and other metabolic transformations, thereby increasing the compound's half-life.[3]

  • Modulation of Electronics: The strong electron-withdrawing nature of the CHF₂ group decreases the electron density of the indole ring system, which can alter its reactivity and interactions with biological targets.

  • Lipophilicity Enhancement: Fluorination generally increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.

  • Conformational Control: The steric bulk of the CHF₂ group can influence the orientation of the 5-phenyl substituent, potentially locking the molecule into a more favorable conformation for binding to a target protein.

Part 2: Proposed Synthesis and Chemical Reactivity

A logical and efficient synthesis of 1-(Difluoromethyl)-5-phenyl-1H-indole would involve a two-stage approach: first, the construction of the 5-phenyl-1H-indole core, followed by the N-difluoromethylation.

Stage 1: Synthesis of the 5-Phenyl-1H-indole Core

Two primary, high-yield strategies are proposed for the synthesis of the 5-phenyl-1H-indole intermediate.

Method A: Suzuki-Miyaura Cross-Coupling

This is a powerful and versatile method for forming the C-C bond between the indole C5 position and the phenyl ring. It offers high functional group tolerance and generally proceeds under mild conditions.[4]

Method B: Fischer Indole Synthesis

A classic and robust method for forming the indole ring itself. This approach would involve the acid-catalyzed cyclization of a substituted phenylhydrazone.[5][6]

Experimental Protocol: Synthesis of 5-Phenyl-1H-indole via Suzuki-Miyaura Coupling

This protocol is based on established procedures for the arylation of bromoindoles.[4][7]

Materials:

  • 5-Bromoindole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃)[8]

  • Ethanol or a mixture of Dioxane and Water[9]

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a microwave reaction vial or a round-bottom flask, add 5-bromoindole (1.0 equivalent), phenylboronic acid (1.3 equivalents), Pd(PPh₃)₄ (0.05 - 0.07 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add degassed ethanol (or a 3:1 mixture of 1,4-Dioxane:H₂O) to the vial.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with stirring. If using a microwave reactor, heat to 100-120 °C for 30-40 minutes.[7][8] If using conventional heating, reflux the mixture for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 5-phenyl-1H-indole.

Stage 2: N-Difluoromethylation

The introduction of the difluoromethyl group onto the indole nitrogen is the critical final step. This is typically achieved using a source of difluorocarbene.

Experimental Protocol: N-Difluoromethylation of 5-Phenyl-1H-indole

This protocol is adapted from general methods for the N-difluoromethylation of indoles and other N-heterocycles using chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.[10][11]

Materials:

  • 5-Phenyl-1H-indole

  • Chlorodifluoromethane (Freon-22) or Sodium chlorodifluoroacetate

  • Potassium hydroxide (KOH) or another strong base

  • Dioxane-water solvent system[12]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 5-phenyl-1H-indole (1.0 equivalent) in a dioxane-water mixture in a pressure-rated vessel.

  • Base Addition: Add a strong base such as powdered potassium hydroxide (3-5 equivalents).

  • Difluoromethylating Agent: Cool the mixture and introduce the difluoromethylating agent. If using Freon-22, it would be bubbled through the solution. If using sodium chlorodifluoroacetate, it would be added as a solid.

  • Reaction Execution: Seal the vessel and heat the mixture to 60-80 °C for several hours. The reaction must be conducted in a well-ventilated fume hood with appropriate safety precautions for handling pressurized reactions and fluorinated gases.

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield 1-(Difluoromethyl)-5-phenyl-1H-indole.

Overall Synthetic Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: N-Difluoromethylation Bromoindole 5-Bromoindole Suzuki Suzuki-Miyaura Coupling Bromoindole->Suzuki Phenylboronic Phenylboronic Acid Phenylboronic->Suzuki Core 5-Phenyl-1H-indole N_Alkylation N-Difluoromethylation Core->N_Alkylation Core->N_Alkylation Suzuki->Core CHF2_Source CHF₂ Source (e.g., Freon-22) CHF2_Source->N_Alkylation Target 1-(Difluoromethyl)-5-phenyl-1H-indole N_Alkylation->Target

Caption: Proposed two-stage synthesis of the target compound.

Part 3: Potential Applications in Drug Discovery

While direct biological data for 1-(Difluoromethyl)-5-phenyl-1H-indole is not yet available, the extensive research on related indole scaffolds allows for informed predictions of its therapeutic potential.[1][2][13]

Logical Framework for Application Discovery

Applications cluster_props Key Structural Features cluster_apps Predicted Therapeutic Areas Molecule 1-(CHF₂)-5-Phenyl-1H-Indole Feature1 5-Phenyl-Indole Core (Bioactive Scaffold) Molecule->Feature1 Feature2 N-CHF₂ Group (Metabolic Shield) Molecule->Feature2 Feature3 High Lipophilicity Molecule->Feature3 App1 Oncology Feature1->App1 App2 Neuroscience (CNS) Feature1->App2 App3 Anti-inflammatory Feature1->App3 App4 Anthelmintic Feature1->App4 Feature2->App1 Feature2->App2 Feature3->App2 BBB Penetration

Caption: Relationship between structure and potential applications.

  • Oncology: 2-Phenyl and other aryl-substituted indoles have demonstrated potent anticancer activities through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[1][13] The enhanced metabolic stability of the target molecule would be a significant advantage in developing a long-acting anticancer agent.

  • Neuroscience: The indole scaffold is central to neurotransmitters like serotonin. Its ability to cross the blood-brain barrier makes it a prime candidate for developing agents targeting CNS disorders. The 5-phenyl-1H-indole core could be explored for activity against neurodegenerative diseases or psychiatric conditions.

  • Anti-inflammatory: Certain 2-phenyl indole derivatives are known to exhibit excellent binding to the COX-2 enzyme, a key target in inflammation.[13]

  • Anthelmintic: A recent study highlighted that 5-aryl-1H-indole derivatives show potent efficacy against parasitic nematodes, suggesting a potential application in veterinary and human medicine.[14]

Part 4: Critical Experimental Validation

To validate the predicted properties and potential of 1-(Difluoromethyl)-5-phenyl-1H-indole, a series of well-defined experiments are necessary.

Workflow for Compound Validation

ValidationWorkflow Start Synthesized Compound Step1 Structural Confirmation (NMR, HRMS) Start->Step1 Step2 Physicochemical Profiling (LogP, Solubility) Step1->Step2 Step3 In Vitro ADME Assays Step2->Step3 Step4 Biological Screening Step3->Step4 End Lead Candidate Profile Step4->End

Caption: A streamlined workflow for experimental validation.

Key Protocol: In Vitro Metabolic Stability Assay

A critical first step is to confirm the hypothesis that the N-CHF₂ group confers metabolic stability. The liver microsomal stability assay is a standard industry method for this purpose.[15][16][17][18][19]

Objective: To determine the rate of disappearance of the test compound in the presence of liver microsomes, which contain key Phase I metabolic enzymes like Cytochrome P450s.

Materials:

  • 1-(Difluoromethyl)-5-phenyl-1H-indole (Test Compound), 10 mM stock in DMSO

  • Pooled liver microsomes (human, rat, or mouse), 20 mg/mL stock

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[15][18]

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound at 1 µM in phosphate buffer. Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in the same buffer.

  • Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate and pre-incubate at 37 °C for 10-15 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without NADPH should be run as a negative control.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[18]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Part 5: Safety and Handling

As with any novel chemical entity, proper safety precautions are paramount.

  • General Handling: Handle 1-(Difluoromethyl)-5-phenyl-1H-indole in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Fluorinated Compounds: While the C-F bond is generally stable, care should be taken to avoid conditions that could lead to defluorination, such as very strong bases or certain metabolic pathways that can generate reactive metabolites.[3][22] In case of skin contact with any fluorinated reagent, immediate and thorough washing is required. For some fluorine sources, application of calcium gluconate gel may be recommended as a first aid measure.

  • Indole Derivatives: Indole-based compounds can have potent biological effects. Avoid inhalation of dust and direct contact with skin and eyes.[20]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and national regulations.

Conclusion

1-(Difluoromethyl)-5-phenyl-1H-indole stands as a promising, albeit underexplored, scaffold for medicinal chemistry and drug discovery. Its synthesis is achievable through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and N-difluoromethylation. The strategic incorporation of the N-CHF₂ group is predicted to confer significant metabolic stability, a highly sought-after property in drug development. Based on the rich pharmacology of the broader indole class, this molecule warrants investigation across multiple therapeutic areas, including oncology, neuroscience, and inflammatory diseases. This guide provides the foundational knowledge, predictive insights, and actionable protocols for researchers to begin unlocking the full potential of this novel compound.

References

A comprehensive list of all sources cited within this document.

Sources

Chemical structure of 1-(Difluoromethyl)-5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodology, and Medicinal Chemistry Utility

Executive Summary

This technical guide analyzes the chemical entity 1-(Difluoromethyl)-5-phenyl-1H-indole , a specialized scaffold in modern medicinal chemistry. This compound represents a strategic intersection of biaryl pharmacophores and fluorinated bioisosteres. The


-difluoromethyl (

) moiety is of particular significance; unlike the chemically inert trifluoromethyl (

) or the metabolically labile methyl (

) group, the difluoromethyl group acts as a unique lipophilic hydrogen bond donor .[1][2] This guide details the structural implications, a robust synthetic protocol via difluorocarbene insertion, and the physicochemical rationale for its deployment in drug discovery.[3]
Structural & Electronic Architecture

The molecule consists of a 5-phenylindole core substituted at the nitrogen (N1) position with a difluoromethyl group.

1.1 The N-Difluoromethyl Moiety (

)

The


 group is a non-classical bioisostere that fundamentally alters the indole's properties compared to 

-methylation.
  • Lipophilic Hydrogen Bond Donor: The high electronegativity of the two fluorine atoms polarizes the

    
     bond, rendering the proton significantly more acidic than in a methyl group. This allows the 
    
    
    
    hydrogen to function as a weak hydrogen bond donor (HBD) in the protein binding pocket, a property absent in
    
    
    or
    
    
    analogs.
  • Conformational Dynamics: The

    
     group has a smaller van der Waals volume (
    
    
    
    ) compared to a
    
    
    group (
    
    
    ), reducing steric penalties while maintaining metabolic blockade.
1.2 The 5-Phenylindole Core
  • Biaryl Twist: The bond between the indole C5 and the phenyl ring allows for rotation, typically adopting a twisted conformation to minimize steric clash with the indole H4. This creates a hydrophobic surface area suitable for

    
     stacking interactions within target receptors.
    
  • Electronic Communication: The phenyl ring at C5 extends the conjugation of the indole system, modulating the HOMO-LUMO gap and potentially influencing the fluorescence properties of the scaffold.

FeaturePropertyMedicinal Chemistry Implication
N1-Substituent Difluoromethyl (

)
Metabolic stability; Lipophilic H-bond donor.[2]
C5-Substituent Phenyl (

)
Hydrophobic reach;

-stacking capability.
Core IndolePrivileged scaffold; rigid linker.
Synthetic Methodology

The synthesis of 1-(difluoromethyl)-5-phenyl-1H-indole poses a specific challenge: direct electrophilic fluorination is impossible, and nucleophilic substitution with


 halides is sluggish. The industry-standard approach utilizes difluorocarbene (

) insertion
.
2.1 Retrosynthetic Logic

The most robust route involves constructing the biaryl core first via Suzuki-Miyaura coupling, followed by late-stage


-difluoromethylation. This prevents potential defluorination of the sensitive 

group during the metal-catalyzed cross-coupling steps.
2.2 Protocol: Late-Stage N-Difluoromethylation

Reaction Type: Difluorocarbene Insertion via Phase-Transfer Catalysis. Precursor: 5-Phenyl-1H-indole (Commercial or synthesized via Suzuki coupling of 5-bromoindole + phenylboronic acid).

Reagents:

  • Substrate: 5-Phenyl-1H-indole (1.0 equiv)

  • Carbene Source: Sodium chlorodifluoroacetate (

    
    ) or Diethyl (bromodifluoromethyl)phosphonate. Note: 
    
    
    
    is preferred for cost and scalability.
  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMF/Water mixture.

  • Temperature:

    
    .
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 5-phenyl-1H-indole (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMF (

    
     concentration relative to indole). Stir at room temperature for 15 minutes to ensure deprotonation of the indole 
    
    
    
    (forming the indolyl anion).
  • Carbene Generation: Add Sodium chlorodifluoroacetate (

    
    , 2.5 equiv) in portions to control gas evolution.
    
  • Insertion: Heat the mixture to

    
    . At this temperature, 
    
    
    
    decarboxylates to release the transient difluorocarbene (
    
    
    ).
  • Mechanism: The indolyl anion attacks the electrophilic

    
     species, forming an intermediate anion which is rapidly protonated (likely by trace water or workup) to yield the 
    
    
    
    product.
  • Workup: Cool to RT, dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The

    
     product is typically less polar than the 
    
    
    
    parent.
2.3 Mechanistic Pathway & Workflow (Graphviz)

G cluster_0 Step 1: Core Construction cluster_1 Step 2: N-Difluoromethylation A 5-Bromoindole C 5-Phenylindole (Precursor) A->C Suzuki Coupling Pd(PPh3)4, K2CO3 B Phenylboronic Acid B->C D Indolyl Anion C->D Deprotonation (K2CO3) F Anionic Intermediate D->F Carbene Attack E Difluorocarbene (:CF2) E->F G 1-(Difluoromethyl)- 5-phenyl-1H-indole (Target) F->G Protonation Source ClCF2CO2Na (Reagent) Source->E Heat (95°C) Decarboxylation caption Figure 1: Convergent synthesis via Suzuki coupling and Difluorocarbene insertion.

Physicochemical Utility in Drug Design[3][4][5][6]

The transition from


 or 

to

is a strategic "Fluorine Scan" modification.
3.1 The "Lipophilic Donor" Effect

Unlike the


 group (which is purely lipophilic and electron-withdrawing), the 

group retains a specific interaction capability.[2]
  • H-Bond Acidity: The

    
     bond in 
    
    
    
    acts as a weak hydrogen bond donor. This allows the molecule to maintain critical H-bond interactions with backbone carbonyls in a receptor pocket, similar to the parent
    
    
    indole, but without the desolvation penalty associated with the polar
    
    
    bond.
3.2 Metabolic Stability (The Deuterium Alternative)

The


 group on indoles is a metabolic "soft spot," susceptible to oxidative 

-dealkylation by Cytochrome P450 enzymes (generating formaldehyde and the parent indole).
  • Blockade: The

    
     bonds in 
    
    
    
    are chemically inert to CYP450 oxidation.
  • Advantage: This substitution extends the in vivo half-life (

    
    ) of the drug candidate without the need for deuteration.[4]
    
3.3 Lipophilicity (LogP) Modulation

Data comparisons for indole substituents generally follow this trend:

Substituent (N1)

LogP (Approx)
H-Bond Donor?Metabolic Stability
-H 0 (Reference)Yes (Strong)Moderate
-CH3 +0.5NoLow (N-demethylation)
-CF2H +0.6 to +0.9 Yes (Weak) High
-CF3 +1.2NoVery High

Interpretation: The


 analog (1-(Difluoromethyl)-5-phenyl-1H-indole) will be significantly more lipophilic than the parent 5-phenylindole, improving membrane permeability (CNS penetration), while retaining the ability to form directed electrostatic interactions.
Strategic Decision Matrix (SAR)

When should a researcher deploy this scaffold?

SAR Problem Drug Candidate Optimization (Indole Scaffold) Issue1 Issue: High Clearance (N-dealkylation) Problem->Issue1 Issue2 Issue: Low Permeability (Polar N-H) Problem->Issue2 Issue3 Issue: Loss of Potency (Need H-Bond) Problem->Issue3 Sol1 Solution: N-Difluoromethylation Issue1->Sol1 Issue2->Sol1 Issue3->Sol1 Outcome1 Blocks Metabolism (C-F Bond Strength) Sol1->Outcome1 Outcome2 Increases LogP (Lipophilicity) Sol1->Outcome2 Outcome3 Retains Interaction (C-F--H Donor) Sol1->Outcome3 caption Figure 2: Decision matrix for deploying the N-difluoromethyl bioisostere.

References
  • N-Difluoromethylation of N-Heterocycles

    • Title: Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.[5]

    • Source: ChemRxiv (2025).[3]

    • Link:[Link][6]

  • Difluoromethylation Reagents (Sulfoximines)

    • Title: N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles.
    • Source: Organic Letters (ACS Publications).[7]

    • Link:[Link]

  • Metabolic Stability of Fluorinated Groups

    • Title: The Strategic Advantage of Difluoromethyl Ethers in Drug Design: A Compar
    • Source: BenchChem.[1][2]

  • Difluoromethyl Indoles in 5-HT6 Antagonists

    • Title: Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists.[8]

    • Source: Bioorganic & Medicinal Chemistry (PubMed).[8][9]

    • Link:[Link]

  • General Properties of Fluorinated Indoles

    • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles.
    • Source: Journal of Organic Chemistry (PMC).
    • Link:[Link]

Sources

N-Difluoromethyl Indoles: A Strategic Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and strategic application of N-difluoromethyl indole derivatives.

Executive Summary

The N-difluoromethyl (


-CF

H) motif represents a high-value bioisostere in modern drug design, offering a distinct physicochemical profile compared to the ubiquitous N-methyl group. Unlike trifluoromethyl (-CF

) or methyl (-CH

) groups, the difluoromethyl moiety functions as a lipophilic hydrogen bond donor , capable of modulating binding affinity while simultaneously blocking oxidative metabolism (specifically N-dealkylation). This guide provides a technical roadmap for incorporating

-CF

H into indole scaffolds, detailing the rationale, synthetic protocols, and decision-making frameworks for lead optimization.

Part 1: The Rationale of the -CF H Motif

Physicochemical Properties & Bioisosterism

The substitution of an indole nitrogen proton (


-H) or methyl group (

-CH

) with a difluoromethyl group (

-CF

H) induces profound electronic and steric changes.
Property

-H (Indole)

-CH

(Methyl)

-CF

H (Difluoromethyl)
Impact on Drug Design
H-Bonding Strong DonorNoneWeak Donor The C-H bond in CF

H is sufficiently acidic (

effect of F) to act as a weak H-bond donor to protein carbonyls.
Lipophilicity LowModerateHigh Increases LogP significantly (

LogP

+0.6 vs

-H), improving membrane permeability.
Metabolic Stability Glucuronidation proneHigh clearance (

-demethylation)
High Stability Blocks CYP450-mediated

-dealkylation; C-F bond resists oxidative cleavage.
Electronics Electron RichElectron RichElectron Deficient Strong EWG effect lowers the HOMO energy of the indole, reducing susceptibility to oxidative metabolism on the ring.
The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the chemically inert -CF


 group, the -CF

H group possesses a polarized C-H bond. The fluorine atoms withdraw electron density, rendering the proton acidic. In the context of an indole nitrogen, this creates a unique motif: a group that is lipophilic (like an alkyl) yet retains hydrogen bond donor capability (like the original N-H, albeit weaker). This allows the

-CF

H group to maintain key interactions within a binding pocket while shielding the nitrogen from metabolic attack.

Part 2: Synthetic Strategies

The synthesis of N-difluoromethyl indoles is primarily achieved via difluorocarbene (:CF


) insertion . Direct electrophilic difluoromethylation is less common due to the poor nucleophilicity of the indole nitrogen compared to other azoles.
Difluorocarbene Sources

The choice of reagent depends on the substrate's sensitivity to base and temperature.

  • Sodium Chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na):
    The industrial standard. Thermally decomposes to release :CF
    
    
    . Requires high temperatures (90–120 °C).
  • Diethyl Bromodifluoromethylphosphonate (BrCF

    
    PO(OEt)
    
    
    
    ):
    Generates :CF
    
    
    under milder, basic conditions.
  • Difluoromethyl Triflate (HCF

    
    OTf):  A source of electrophilic difluoromethylation, often used with bases to generate carbene in situ.
    
Mechanism of Action

The reaction proceeds via the generation of a singlet difluorocarbene, which is intercepted by the deprotonated indole nitrogen.

G Reagent Reagent (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Reagent->Carbene Heat (-CO2, -NaCl) Intermediate Anionic Adduct (Ind-N-CF2⁻) Carbene->Intermediate Insertion Indole Indole Anion (Ind-N⁻) Indole->Intermediate + :CF2 Product N-Difluoromethyl Indole (Ind-N-CF2H) Intermediate->Product + H⁺ ProtonSource Proton Source (H₂O/Solvent) ProtonSource->Product

Caption: Mechanism of N-difluoromethylation via difluorocarbene insertion. The rate-determining step is often the generation of the carbene.

Part 3: Experimental Protocols

Protocol A: Scalable N-Difluoromethylation using ClCF CO Na

Applicability: Robust substrates (indoles with alkyl, halo, or ether substituents). Safety Warning: Difluorocarbene is reactive; reaction generates CO


 gas (pressure buildup).

Materials:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na) (2.0 – 3.0 equiv)
  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or NMP (anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with the Indole substrate (e.g., 1.0 mmol), K

    
    CO
    
    
    
    (276 mg, 2.0 mmol), and ClCF
    
    
    CO
    
    
    Na (305 mg, 2.0 mmol).
  • Solvation: Add anhydrous DMF (5 mL) under an inert atmosphere (Ar or N

    
    ).
    
  • Reaction: Heat the mixture to 95–100 °C .

    • Note: The reagent decomposes to release :CF

      
       slowly. If the reaction stalls, add additional portions of ClCF
      
      
      
      CO
      
      
      Na (1.0 equiv) every 2–4 hours.
  • Monitoring: Monitor by TLC or LC-MS. The product will be less polar than the starting indole (higher R

    
    ).
    
  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the characteristic triplet of the CF

    
    H  proton. Chemical shift: 
    
    
    
    7.2 – 7.6 ppm.[1] Coupling constant (
    
    
    ) is typically ~60 Hz .
  • 19F NMR: Look for a doublet (corresponding to the 2F coupled to 1H). Chemical shift:

    
     -90 to -95 ppm.
    

Part 4: Medicinal Chemistry Case Study & Decision Framework

Case Study: Metabolic Blocking in 5-HT Antagonists

Scenario: An indole-based 5-HT


 antagonist lead candidate (Compound A-CH

) exhibits high potency but poor metabolic stability (

< 15 min) due to rapid N-demethylation by hepatic CYPs.

Optimization Strategy: Replace N-CH


 with N-CF

H.

Outcome Analysis:

  • Potency: The N-CF

    
    H analog (Compound A-CF
    
    
    
    H
    ) retained nanomolar affinity (
    
    
    = 4.2 nM vs. 3.8 nM for methyl). The C-H bond of the difluoromethyl group acted as a bioisostere for the methyl group in the hydrophobic pocket, while potentially donating a weak H-bond to a backbone carbonyl.
  • Metabolism: The intrinsic clearance (

    
    ) dropped by 8-fold. The C-F bond strength prevents oxidative dealkylation, and the electron-withdrawing nature of CF
    
    
    
    H deactivated the indole ring toward electrophilic oxidation.
  • Permeability: LogP increased from 2.8 to 3.3, improving CNS penetration.

Decision Matrix: When to Deploy N-CF H

Use the following logic flow to determine if N-difluoromethylation is the correct strategy for your lead series.

DecisionTree Start Lead Optimization: Indole Scaffold Issue1 Is N-H or N-Me Metabolically Labile? Start->Issue1 Issue2 Is the N-substituent in a Hydrophobic Pocket? Issue1->Issue2 Yes Action1 Keep N-Me or N-H (Focus elsewhere) Issue1->Action1 No Issue3 Is H-Bond Donor Required? Issue2->Issue3 Yes Action2 Switch to N-CF2H (Bioisostere) Issue2->Action2 No (Exposed to Solvent) Issue3->Action2 Yes (Weak Donor needed) Action3 Switch to N-CF3 (No H-bond donor) Issue3->Action3 No (Purely Lipophilic)

Caption: Strategic decision tree for replacing N-alkyl groups with fluoroalkyl bioisosteres.

References

  • BenchChem. Application Notes and Protocols: N-Difluoromethylation in Medicinal Chemistry. (2025). Link

  • Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (2017). Link

  • Petko, K. I., & Filatov, A. A. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry (2018).[1] Link

  • Hu, J., et al. Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry (2020). Link

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (2018). Link

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of 1-(Difluoromethyl)-5-phenyl-1H-indole

[1][2]

Executive Summary

Compound Identity: 1-(Difluoromethyl)-5-phenyl-1H-indole CAS Registry Number: 1909336-57-7 Molecular Formula: C₁₅H₁₁F₂N Molecular Weight: 243.25 g/mol [1][2]

This guide provides a technical analysis of the solubility profile for 1-(Difluoromethyl)-5-phenyl-1H-indole , a specialized heterocyclic building block often utilized in the synthesis of CNS-active agents (e.g., 5-HT6 receptor antagonists) and agrochemicals.[1][2]

Critical Insight: The presence of the N-difluoromethyl (


highly lipophilic123


2

Part 1: Physicochemical Profile & Solubility Estimates[1][2][3]

Structural Impact on Solubility

The solubility behavior of this molecule is governed by three structural determinants:

  • Indole Core: Planar, aromatic scaffold promoting

    
    -
    
    
    stacking interactions in the solid state (high lattice energy).[1][2]
  • 5-Phenyl Substituent: Adds significant hydrophobic surface area, increasing logP by approximately +1.9 units relative to the core.[1][2]

  • 1-(Difluoromethyl) Group: Acts as a bioisostere for

    
    -alkyl groups but with unique electronic properties.[1][2] It is a weak hydrogen bond acceptor (C-F) and removes the H-bond donor (
    
    
    -H), drastically reducing water solubility compared to the parent 5-phenylindole.[1][2]
Estimated Solubility Data

Note: Values below are expert estimates based on calculated physicochemical properties (cLogP ~4.8–5.2) and structural analogs (e.g.,

12
Solvent SystemSolubility ClassificationEstimated ConcentrationUsage Recommendation
Water (pH 7.4) Practically Insoluble< 0.01 mg/mL (< 40 µM)Not suitable for direct dissolution.[1][2]
DMSO Soluble> 25 mg/mLRecommended for stock solutions (10–100 mM).[1][2]
Ethanol Moderately Soluble5–15 mg/mLSuitable for intermediate dilutions.[1][2]
Dichloromethane Freely Soluble> 50 mg/mLIdeal for extraction/purification.[1][2]
PBS (0.5% DMSO) Poorly Soluble< 0.1 mg/mLRisk of precipitation in biological assays.[1][2]

Part 2: Experimental Protocols for Solubility Determination

Since direct experimental values for this specific catalog entry are often proprietary, researchers must validate solubility in their specific assay media.[2] The following protocols are the industry standard for lipophilic indoles.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Best for: Rapidly determining the precipitation limit in biological buffers.[1][2]

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Aliquot 196 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Addition: Add 4 µL of the DMSO stock (final conc. 200 µM, 2% DMSO) while mixing.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Analysis: Measure absorbance at 620 nm (turbidimetry).

    • Interpretation: If OD₆₂₀ > 0.005 above background, precipitation has occurred.[1][2]

    • Refinement: Perform serial dilutions (100 µM, 50 µM, 10 µM) to find the "clear" limit.

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Accurate physicochemical characterization and formulation development.[1][2]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of the target solvent (e.g., Water or Buffer) in a glass vial.[1][2]

  • Equilibration: Shake or stir at 25°C for 24 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

  • Quantification: Inject the filtrate into HPLC-UV (C18 column, ACN/Water gradient).

    • Calibration: Quantify against a standard curve prepared in DMSO/ACN.

Part 3: Visualization of Solubility Logic

Diagram 1: Solubility Determination Workflow

This flowchart outlines the decision process for handling 1-(Difluoromethyl)-5-phenyl-1H-indole in the lab.

SolubilityWorkflowStartSolid 1-(Difluoromethyl)-5-phenyl-1H-indoleSolventChoiceSelect Solvent SystemStart->SolventChoiceBranchOrganicOrganic (DMSO, DCM)SolventChoice->BranchOrganicStock PrepBranchAqueousAqueous (PBS, Media)SolventChoice->BranchAqueousDirect UseDissolutionDirect Dissolution(> 20 mg/mL)BranchOrganic->DissolutionPrecipitationCheckCheck for Precipitation(Kinetic Solubility)BranchAqueous->PrecipitationCheckStockPrepPrepare 10-50 mM StockDissolution->StockPrepFormulationAdd Solubilizers(Cyclodextrin / Tween 80)PrecipitationCheck->FormulationIf InsolubleAssayBiological Assay UsePrecipitationCheck->AssayIf SolubleStockPrep->PrecipitationCheckDilute into BufferFormulation->Assay

Caption: Decision tree for solubilizing lipophilic indoles. Green paths indicate high solubility; red paths require formulation strategies.[1]

Diagram 2: Structural Determinants of Lipophilicity

Visualizing why this molecule is insoluble in water.

StructurePropCoreIndole Core(Aromatic Scaffold)N_SubN-Difluoromethyl(CF2H)Core->N_SubC5_Sub5-Phenyl Ring(Hydrophobic)Core->C5_SubEffect3Pi-Pi Stacking(High Lattice Energy)Core->Effect3Effect1Removes H-Bond Donor(Decreases Water Sol.)N_Sub->Effect1Effect2Increases Lipophilicity(Increases LogP)C5_Sub->Effect2

Caption: Structural dissection showing how the N-CF2H and 5-Phenyl groups contribute to the molecule's high lipophilicity.

Part 4: Critical Handling & Storage[1][2]

  • Stock Stability: Solutions in DMSO are generally stable at -20°C for 3–6 months.[1][2][3] Avoid repeated freeze-thaw cycles which can induce micro-precipitation.[1][2]

  • Labile Nature: While the

    
    -CF
    
    
    H group is relatively stable, it can undergo hydrolysis under strongly basic conditions (pH > 12) or enzymatic defluorination.[1][2] Ensure buffers are kept near neutral pH (7.0–7.4).
  • Assay Interference: Due to high lipophilicity, this compound may bind non-specifically to plasticware (polypropylene).[1][2] Use glass-coated plates or add 0.01% Tween-20 to assay buffers to minimize surface adsorption.[1][2]

References

  • ChemicalBook. (2024).[1][2] 1-(Difluoromethyl)-5-phenyl-1H-indole Product Properties. Retrieved from [1][2]

  • Debrauwer, V., et al. (2021).[1][2][4] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au.[1][2] Retrieved from [1][2]

  • Yi, C., et al. (2022).[1][2] Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists.[1][2] Bioorganic & Medicinal Chemistry.[1][2][5] Retrieved from [1][2]

  • PubChem. (2024).[1][2][6] Compound Summary: Indole Derivatives and Solubility Data. Retrieved from [1][2]

Methodological & Application

Protocol for N-difluoromethylation of 5-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-difluoromethylation of 5-phenylindole

Abstract

The introduction of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry, imparting unique physicochemical properties that can enhance therapeutic potential. This application note provides a comprehensive, field-proven protocol for the N-difluoromethylation of 5-phenylindole, a key structural motif in various biologically active compounds. We delve into the causality behind the experimental design, employing a robust difluorocarbene-based methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable fluorinated moiety. The protocol is designed to be a self-validating system, complete with characterization data, troubleshooting guidance, and critical safety information.

Introduction: The Strategic Value of the N-CF₂H Moiety

The difluoromethyl group (–CF₂H) has emerged as a critical functional group in drug design. It serves as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[1][2] This substitution can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The acidic proton of the –CF₂H group also allows it to act as a weak hydrogen bond donor, further influencing molecular interactions.[3]

The indole scaffold is a "privileged structure" in pharmacology, forming the core of numerous natural products and synthetic drugs.[4][5] The functionalization of the indole nitrogen provides a direct route to modulate the electronic and steric properties of the entire heterocyclic system. The targeted synthesis of 1-(difluoromethyl)-5-phenylindole combines the benefits of this key heterocycle with the advantageous properties of the difluoromethyl group, creating a valuable building block for discovery programs.

This protocol details a reliable method using chlorodifluoromethane (Freon-22) as a difluorocarbene precursor under phase-transfer catalysis conditions, a technique demonstrated to be effective for the N-difluoromethylation of various indole derivatives.[4][6]

Reaction Mechanism and Rationale

The selected protocol proceeds via the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. The causality of the reaction pathway is as follows:

  • Deprotonation: The indole nitrogen is weakly acidic. In the presence of a strong base, such as potassium hydroxide (KOH), the N-H proton is abstracted to form the corresponding indolide anion. This step is crucial as it generates the nucleophilic species required for the subsequent reaction.

  • Phase-Transfer Catalysis: Since the reaction involves a solid base (KOH) and an organic solvent, a phase-transfer catalyst (PTC) like 18-crown-6 is employed. The crown ether complexes the potassium cation (K⁺), increasing the solubility and reactivity of the hydroxide anion in the organic phase, thereby facilitating efficient deprotonation of the indole.[7]

  • Difluorocarbene Generation: The hydroxide anion reacts with the chlorodifluoromethane source via an α-elimination reaction to generate difluorocarbene (:CF₂).[8]

  • N-H Insertion: The highly electrophilic difluorocarbene is rapidly trapped by the nucleophilic indolide anion, leading to the formation of the new N–CF₂H bond and yielding the desired product.[9]

Reaction_Mechanism cluster_0 Step 1 & 2: Deprotonation (PTC-Mediated) cluster_1 Step 3: Carbene Generation cluster_2 Step 4: N-H Insertion Indole 5-Phenylindole (N-H) Indolide Indolide Anion (N⁻ K⁺) Indole->Indolide + KOH / 18-crown-6 Product 1-(difluoromethyl)-5-phenylindole Indolide->Product Reagent CHClF₂ Carbene Difluorocarbene (:CF₂) Reagent->Carbene + OH⁻ Carbene->Product

Caption: Reaction mechanism for N-difluoromethylation.

Detailed Experimental Protocol

Materials and Reagents
MaterialGradeSupplierNotes
5-phenylindole≥98%Commercially Available
Chlorodifluoromethane (CHClF₂)N/AGas CylinderHandle with appropriate gas regulator.
Potassium Hydroxide (KOH)≥85%Commercially AvailableFinely powdered for best results.
18-Crown-6≥99%Commercially AvailableStore in a desiccator.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClN/APrepare in-houseFor quenching.
Brine (Saturated aq. NaCl)N/APrepare in-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (fritted)

  • Condenser

  • Nitrogen or Argon inlet

  • Gas flow meter

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Experimental_Workflow A 1. Setup & Inerting (Flask, Stirrer, N₂) B 2. Charge Reagents (Indole, 18-Crown-6, THF, KOH) A->B C 3. Add CHClF₂ (Bubble gas slowly, 25-30 °C) B->C D 4. Reaction Monitoring (TLC, 2-3h) C->D E 5. Work-up (Quench, Extract, Wash, Dry) D->E F 6. Purification (Concentrate, Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow.

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a condenser with a nitrogen inlet, a gas dispersion tube connected to the chlorodifluoromethane cylinder via a flow meter, and a stopper. Place the flask in a water bath on a magnetic stir plate. Purge the entire system with nitrogen for 10-15 minutes.

  • Charging the Flask: To the flask, add 5-phenylindole (e.g., 10 mmol, 1.93 g), 18-crown-6 (0.5 g, 1.9 mmol), and finely powdered potassium hydroxide (50 mmol, 2.8 g).[7]

  • Solvent Addition: Add anhydrous THF (100 mL) via syringe. Begin vigorous stirring to create a suspension.

  • Difluoromethylation: Begin bubbling chlorodifluoromethane gas through the suspension at a slow but steady rate. Maintain the reaction temperature between 25-30 °C using the water bath.[6] The absorption of the gas should be noticeable.

  • Monitoring: Continue stirring and bubbling the gas for 2-3 hours.[6] Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The starting material should be consumed, and a new, typically more non-polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, stop the gas flow and remove the dispersion tube. Carefully and slowly quench the reaction mixture by adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be an oil or solid. Purify the residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(difluoromethyl)-5-phenylindole as a solid or oil.

Data Presentation and Characterization

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Substrate5-phenylindoleThe target molecule for functionalization.
ReagentChlorodifluoromethaneInexpensive and effective difluorocarbene precursor.[4]
BasePowdered KOHStrong base for indole deprotonation. Powder form increases surface area.
Catalyst18-crown-6Phase-transfer catalyst to enhance base reactivity in THF.[7]
SolventAnhydrous THFGood solvent for the indole and catalyst; relatively inert.
Temperature25-30 °CMild conditions sufficient for carbene generation and reaction.[6]
Time2-3 hoursTypical duration for complete conversion.
Expected Yield65-85%Based on similar reported transformations.
Expected Characterization Data
  • ¹H NMR: The most characteristic signal will be for the N-CHF₂ proton, which appears as a triplet with a coupling constant (²JH-F) of approximately 55-60 Hz. The aromatic protons of the indole and phenyl rings will also be visible.

  • ¹⁹F NMR: A doublet will be observed, corresponding to the two equivalent fluorine atoms being split by the single proton (²JF-H ≈ 55-60 Hz).[10]

  • ¹³C NMR: The N-C F₂ carbon will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F).

  • Mass Spectrometry (HRMS): The molecular ion peak ([M+H]⁺) should be observed, confirming the successful addition of the CHF₂ group (mass of 51.00 Da) to the starting material.

Troubleshooting and Safety

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive base; wet solvent/reagents; insufficient gas flow.Use freshly powdered KOH; ensure all glassware and solvents are rigorously dry; check gas regulator and flow rate.
Incomplete Conversion Insufficient reaction time or amount of reagent.Extend the reaction time and monitor by TLC; ensure a continuous, steady flow of chlorodifluoromethane.
Formation of Byproducts Strong basic conditions may cause side reactions.Do not exceed the recommended temperature. Ensure prompt work-up after the reaction is complete.
Low Isolated Yield Product loss during work-up or chromatography.Perform extractions carefully to avoid emulsions. Use an appropriate silica-to-crude ratio for chromatography.
Safety Precautions
  • Chlorodifluoromethane (Freon-22): This is a gas that can cause asphyxiation in high concentrations. All operations must be conducted in a well-ventilated chemical fume hood.[6]

  • Potassium Hydroxide: Highly corrosive and can cause severe burns. Handle with appropriate gloves, lab coat, and safety glasses.

  • 18-Crown-6: Toxic. Avoid inhalation and skin contact.

  • Solvents: THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Magueur, G.; et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]

  • Kout, W.; et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]

  • Shi, L.; et al. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. [Link]

  • Zhang, D.; et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry. [Link]

  • He, L.; Tsui, G. C. (2017). Hydroxytrifluoromethylation of Alkenes Using Fluoroform-Derived CuCF3. Organic Letters. [Link]

  • Wang, Z.; et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Chem. [Link]

  • Kumawat, S.; et al. (2025). Difluoromethylation of N-heterocyclic biomolecules. ResearchGate. [Link]

  • Yadav, D.; et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

  • Zhang, D.; et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. ResearchGate. [Link]

  • Petko, K.; Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry. [Link]

  • Filatov, A. A.; et al. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Dolbier, W. R.; et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. [Link]

  • Hu, J.; et al. (2010). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]

  • Yaremenko, A. G.; et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. [Link]

  • Baran, P. S.; et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]

  • Tlili, A.; et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition. [Link]

  • Petko, K. I.; Filatov, A. A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. [Link]

  • Petko, K. I.; Filatov, A. A. (2018). (PDF) New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. [Link]

Sources

Preparation of 1-(difluoromethyl)-5-phenyl-1H-indole from 5-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-(difluoromethyl)-5-phenyl-1H-indole

Abstract

The introduction of a difluoromethyl (-CHF₂) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and receptor binding affinity. This application note provides a comprehensive, field-tested protocol for the N-difluoromethylation of 5-phenylindole to yield 1-(difluoromethyl)-5-phenyl-1H-indole. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into critical process parameters. This guide is designed for researchers in synthetic chemistry and drug development, ensuring a reproducible and efficient synthesis.

Introduction and Scientific Rationale

The indole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Functionalization of the indole nitrogen provides a powerful vector for modulating a molecule's physicochemical properties. The difluoromethyl group, in particular, is recognized as a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, making it a highly desirable moiety in drug design.[3]

The direct N-difluoromethylation of indole derivatives, however, presents a distinct challenge. The most established and reliable method involves the deprotonation of the indole N-H followed by nucleophilic substitution using a suitable difluoromethyl source.[4] This guide focuses on a robust protocol utilizing sodium hydride (NaH) for deprotonation and chlorodifluoromethane (ClCF₂H) as the alkylating agent, a method proven effective for various substituted indoles.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds via a two-step, one-pot sequence involving an acid-base reaction followed by a nucleophilic substitution.

  • Deprotonation: The indole N-H proton (pKa ≈ 17 in DMSO) is sufficiently acidic to be removed by a strong, non-nucleophilic base like sodium hydride. This irreversible deprotonation occurs in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF), to generate a highly nucleophilic indolide anion and hydrogen gas.

  • Nucleophilic Substitution: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbon atom of chlorodifluoromethane in an Sₙ2-type reaction. This step forms the desired N-CHF₂ bond and releases a chloride ion as the leaving group.

Below is a diagram illustrating the reaction mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) Indole 5-Phenylindole (N-H) Anion 5-Phenylindolide Anion (N⁻ Na⁺) Indole->Anion + NaH - H₂ NaH Sodium Hydride (NaH) Anion_2 5-Phenylindolide Anion H2 H₂ Gas Product 1-(difluoromethyl)-5-phenyl-1H-indole Anion_2->Product + ClCF₂H - NaCl CHF2Cl Chlorodifluoromethane (ClCF₂H) NaCl NaCl

Caption: Reaction mechanism for N-difluoromethylation of 5-phenylindole.

Experimental Protocol

This protocol is optimized for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Phenylindole>98%CommercialEnsure it is dry before use.
Sodium Hydride (NaH)60% dispersion in oilCommercialHandle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialUse from a sealed bottle.
Chlorodifluoromethane (ClCF₂H)GasGas SupplierRequires a lecture bottle and regulator.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated aq. NH₄Cl Solution-Lab PreparedFor quenching.
Brine-Lab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)-CommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.

Equipment:

  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Ice-water bath

  • Gas dispersion tube or needle for gas introduction

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography setup

Synthetic Procedure

The overall workflow is summarized in the diagram below.

G cluster_workflow Experimental Workflow A 1. Setup & Inerting B 2. Deprotonation A->B C 3. Difluoromethylation B->C D 4. Quenching & Workup C->D E 5. Purification D->E F 6. Characterization E->F

Caption: Step-by-step workflow for the synthesis and isolation.

Step-by-Step Instructions:

  • Preparation: To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (0.24 g, 6.0 mmol, 1.2 eq., 60% dispersion). Wash the NaH dispersion three times with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Reagent Addition: Add anhydrous DMF (25 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Deprotonation: In a separate vial, dissolve 5-phenylindole (0.97 g, 5.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Observe for hydrogen gas evolution.

  • Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should become a dark, homogeneous color.

  • Difluoromethylation: Cool the reaction mixture back down to 0 °C. Introduce chlorodifluoromethane (ClCF₂H) gas via a gas dispersion tube or a wide-gauge needle below the surface of the liquid at a slow but steady rate.

    • Expert Tip: The reaction is exothermic. Maintain the internal temperature below 10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 10% EtOAc in Hexanes). The starting material spot should disappear over time.

  • Reaction Completion: Continue bubbling the gas for 2-4 hours or until TLC analysis indicates full consumption of the starting material.

  • Quenching: Once the reaction is complete, stop the gas flow and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 40 mL) and then with brine (40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc).

  • Isolation: Combine the product-containing fractions and evaporate the solvent to yield 1-(difluoromethyl)-5-phenyl-1H-indole as a solid or viscous oil.

Expected Results and Characterization

This protocol is expected to provide the target compound in good yield, with typical results summarized below.

ParameterExpected Value
Yield 65-80%
Appearance White to pale yellow solid
¹H NMR (CDCl₃)δ ≈ 7.2-8.0 ppm (aromatic protons), δ ≈ 7.2 ppm (t, J ≈ 60 Hz, 1H, N-CH F₂)
¹⁹F NMR (CDCl₃)δ ≈ -91 ppm (d, J ≈ 60 Hz, 2F, N-CHF₂ )
¹³C NMR (CDCl₃)δ ≈ 110 ppm (t, J ≈ 245 Hz, N-C HF₂)
Mass Spec (ESI) m/z = 244.09 [M+H]⁺

Note: NMR chemical shifts are predictive based on data for similar N-difluoromethylindoles and may vary slightly.[6][7]

Trustworthiness & Expert Insights

Self-Validating System

The reliability of this protocol is ensured through in-process controls and final product characterization.

  • TLC Monitoring: Regular TLC analysis during the difluoromethylation step is crucial. It provides direct visual confirmation of the consumption of the starting material and the formation of a new, typically less polar, product spot. This prevents incomplete reactions or excessive reaction times that could lead to side products.

  • Spectroscopic Verification: The structure of the final product must be unequivocally confirmed by NMR spectroscopy. The characteristic triplet in the ¹H NMR spectrum and the corresponding doublet in the ¹⁹F NMR spectrum, both with a large coupling constant (~60 Hz), are definitive signatures of the N-CHF₂ group.[6] Mass spectrometry confirms the correct molecular weight.

Expertise: The "Why" Behind the Protocol
  • Choice of Base: Sodium hydride is superior to other bases like hydroxides or alkoxides because it is non-nucleophilic and deprotonates the indole irreversibly. The only byproduct is H₂ gas, which simply evolves from the reaction, preventing any competing side reactions or introduction of water, which would quench the base and the indolide anion.

  • Solvent Selection: Anhydrous DMF is the solvent of choice. Its high polarity effectively solvates the sodium indolide salt, enhancing the nucleophilicity of the anion. Its high boiling point and aprotic nature make it stable to the reaction conditions.

  • Temperature Control: Maintaining low temperatures (0 °C) during the addition of the indole solution to NaH and during the initial introduction of ClCF₂H is critical for controlling the exothermicity of these steps and minimizing potential side reactions.

  • Handling ClCF₂H: As a gas, chlorodifluoromethane requires careful handling. Sub-surface addition ensures maximum contact with the dissolved anion, driving the reaction efficiently. Alternative, easier-to-handle reagents for difluoromethylation exist, but often require transition-metal catalysis or are less reactive for N-functionalization.[4][8] For direct N-alkylation of indoles, the ClCF₂H method remains one of the most direct and high-yielding approaches.[5]

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from any moisture.

  • Chlorodifluoromethane (ClCF₂H): A non-flammable gas, but it is a liquefied gas under pressure. Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use appropriate gloves and handle only in a fume hood.

  • Quenching: The quenching of unreacted NaH is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and behind a blast shield at 0 °C.

References

  • Chemical Communications. The copper(ii)-catalyzed and oxidant-promoted regioselective C-2 difluoromethylation of indoles and pyrroles. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Frontiers. Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Available at: [Link]

  • ACS Publications. Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles | Organic Letters. Available at: [Link]

  • Organic & Biomolecular Chemistry. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Available at: [Link]

  • Accounts of Materials Research. A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. ACS Publications. Available at: [Link]

  • CF Plus Chemicals. Difluoromethylation reagents. Available at: [Link]

  • Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at: [Link]

  • Journal of the American Chemical Society. N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. ACS Publications. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Available at: [Link]

  • AWS. Supporting Information. Available at: [Link]

  • The Journal of Organic Chemistry. Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal. ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. N-Difluoromethylindazoles. Available at: [Link]

  • PubMed. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Available at: [Link]

  • ResearchGate. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Available at: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

  • Chemistry – An Asian Journal. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Wiley Online Library. Available at: [Link]

Sources

The Strategic Late-Stage Functionalization of 5-Phenylindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 5-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of steric and electronic properties. Its late-stage functionalization is a critical strategy for the rapid diversification of lead compounds and the exploration of structure-activity relationships (SAR). This guide provides an in-depth technical overview of key late-stage functionalization strategies for the 5-phenylindole core, including C-H activation, halogenation, and borylation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the expected regioselectivity influenced by the C5-phenyl substituent.

Understanding the Reactivity of the 5-Phenylindole Core

The indole nucleus is an electron-rich heteroaromatic system, with the C3 position of the pyrrole ring being the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] However, in the context of late-stage functionalization, where the C3 position might already be substituted or where specific regioselectivity is desired, other positions on the indole core become targets. The presence of a phenyl group at the C5 position introduces several key considerations:

  • Steric Hindrance: The bulky phenyl group can sterically hinder access to the C4 and C6 positions on the indole's benzene ring.

  • Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects but can participate in resonance. Its overall electronic influence on the indole's benzene ring will affect the regioselectivity of electrophilic substitution and metal-catalyzed C-H functionalization.

  • Multiple Reaction Sites: The 5-phenylindole molecule presents several potential sites for functionalization: the N-H of the indole, the C2, C3, C4, C6, and C7 positions of the indole core, and the ortho, meta, and para positions of the C5-phenyl ring.

This guide will explore methodologies to selectively functionalize this complex scaffold.

I. C-H Activation and Functionalization: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Direct C-H activation is a powerful tool for the late-stage functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[3] Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in achieving high levels of regioselectivity.[4]

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of C-H arylation.[5] For the 5-phenylindole scaffold, directing group strategies are often necessary to overcome the inherent reactivity of the C3 position and to control regioselectivity on the benzene ring.

Conceptual Workflow for Directed C-H Arylation:

G A N-DG-5-Phenylindole D Directed C-H Activation A->D B [Ir]-Catalyst B->D C Borylating Agent (e.g., B₂pin₂) C->D E Borylated Intermediate D->E F Product E->F G Catalyst Regeneration E->G G->B

Sources

Scalable Synthesis of N-difluoromethyl-5-phenylindole: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-difluoromethyl Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indole ring is a cornerstone of drug design, enabling the fine-tuning of a molecule's pharmacological profile. The introduction of a phenyl group at the 5-position can significantly influence the biological activity of the indole scaffold. Furthermore, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic properties of drug candidates.[2]

The N-difluoromethyl (-NCF₂H) group, in particular, has emerged as a valuable moiety in drug design. It can act as a lipophilic hydrogen bond donor, a characteristic not shared by the more common trifluoromethyl group, offering unique opportunities for novel interactions with biological targets.[2] The electron-withdrawing nature of the difluoromethyl group can also modulate the pKa of the indole nitrogen, influencing the molecule's ionization state at physiological pH.[2] This comprehensive guide presents scalable and robust synthetic routes for the preparation of N-difluoromethyl-5-phenylindole, a key building block for the development of novel therapeutics. We will delve into the intricacies of two key transformations: the formation of the 5-phenylindole core via Suzuki-Miyaura cross-coupling and the subsequent N-difluoromethylation.

Strategic Overview of the Synthesis

The most industrially viable and scalable approach to N-difluoromethyl-5-phenylindole involves a two-stage synthesis. The first stage focuses on the construction of the 5-phenylindole core, followed by the introduction of the N-difluoromethyl group in the second stage. This modular approach allows for the optimization of each step independently, ensuring high overall yield and purity.

G Indole Indole Bromoindole 5-Bromoindole Indole->Bromoindole Multi-step Bromination Phenylindole 5-Phenylindole Bromoindole->Phenylindole Suzuki-Miyaura Coupling FinalProduct N-difluoromethyl- 5-phenylindole Phenylindole->FinalProduct N-Difluoromethylation Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Phenylindole Difluoro_reagent Difluoromethylating Reagent Difluoro_reagent->FinalProduct G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetalation->PdII_Diaryl Ar'-B(OH)₂ + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Aryl-Aryl' RedElim->Product ArX 5-Bromoindole ArX->OxAdd ArBOH2 Phenylboronic Acid ArBOH2->Transmetalation Base Base Base->Transmetalation

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Systems for Indole Difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Solvent Optimization for


 Incorporation
Reference ID:  TSC-IND-CF2H-2026

Core Directive & System Overview

Welcome to the Technical Support Center for indole functionalization. You are likely here because your difluoromethylation reaction is suffering from low yields, poor regioselectivity (C2 vs. C3), or complete stalling.

In indole difluoromethylation, the solvent is not merely a medium; it is a reactive interface . The choice of solvent dictates the mechanism:

  • Heterogeneous (Biphasic) Systems: Essential for Zinc Sulfinate (Baran) reagents.

  • Homogeneous Polar Systems: Required for Photoredox and transition-metal catalysis.

  • Phase-Transfer Systems: Critical for N-difluoromethylation.

Use the decision tree below to identify the correct solvent system for your specific pathway.

Workflow Visualization: Solvent Selection Logic

SolventSelection Start START: Select Pathway Radical Radical-Mediated (Innate C-H Functionalization) Start->Radical Photo Photoredox / EDA (Visible Light) Start->Photo Nu Nucleophilic / Base (N-H Functionalization) Start->Nu ZnReagent Reagent: Zn(SO2CF2H)2 (Baran Diversinates) Radical->ZnReagent CatType Catalyst Type? Photo->CatType Base Reagent: ClCF2H + Base Nu->Base Biphasic Biphasic System DCM : Water (2.5:1) ZnReagent->Biphasic Additive Add TFA or DMSO if substrate is polar Biphasic->Additive Ir Iridium/Ruthenium Solvent: MeCN CatType->Ir Org Rose Bengal/Eosin Y Solvent: DMSO CatType->Org PTC Phase Transfer MeCN or DMF + KOH Base->PTC

Figure 1: Decision matrix for solvent selection based on mechanistic pathway.

Troubleshooting Guide: Radical-Mediated Systems (Zinc Sulfinates)

Primary Protocol: Innate C-H Functionalization (Baran Method) Standard Solvent: Dichloromethane (DCM) / Water (


) in a 2.5:1 ratio.
The Problem: Why Biphasic?

Zinc difluoromethanesulfinate (DFMS) is an inorganic salt, soluble in water but insoluble in DCM. Your indole substrate is likely soluble in DCM but insoluble in water.

  • The Fix: The reaction occurs at the interface or via transient solubility. You must maintain a biphasic emulsion.

FAQ & Troubleshooting

Q1: My reaction stalls after 2 hours with <20% conversion. Adding more reagent doesn't help.

  • Diagnosis: "Salt Crusting." The zinc reagent has precipitated out of the aqueous phase and coated the stir bar or flask walls, preventing radical generation.

  • Solution:

    • Vigorous Stirring: You need >1000 RPM to create a fine emulsion.

    • DMSO Spike: Add DMSO (10-20% v/v) to the organic layer. This acts as a phase-transfer bridge, increasing the solubility of the sulfinate radical in the organic phase without quenching it [1, 3].

    • Acid Activation: Add Trifluoroacetic Acid (TFA) (1.0 equiv). Protonation of the heterocyclic base prevents catalyst poisoning and accelerates the breakdown of the sulfinate to the active radical species [1].

Q2: I am seeing decomposition of my indole substrate.

  • Diagnosis: The

    
     radical is electrophilic, but the reaction generates reactive oxygen species (ROS) if run open to air (as recommended).
    
  • Solution:

    • Switch Solvent: Move from DCM/Water to Trifluorotoluene (

      
      ) / Water . 
      
      
      
      has higher oxygen solubility and better radical stability.
    • Temperature Control: Lower the temperature to 0°C. Radical initiation is slower, but side reactions (polymerization) are suppressed significantly.

Q3: Regioselectivity is poor (Mixture of C2 and C3).

  • Mechanism: The

    
     radical is electrophilic and prefers the most electron-rich position (usually C2 for indoles, but C3 if C2 is blocked or electronically deactivated).
    
  • Solvent Adjustment: Use 1,2-Dichloroethane (DCE) instead of DCM and heat to 50°C. Higher temperatures in chlorinated solvents often favor the thermodynamic product (C2) over the kinetic mixtures.

Troubleshooting Guide: Photoredox Catalysis

Primary Protocol: Visible-Light Mediated (Ir-catalyzed or Organophotocatalysis) Standard Solvents: Acetonitrile (MeCN) or DMSO.

The Problem: Lifetime vs. Solubility

Photoredox relies on the lifetime of the excited state (


). Solvents with heavy atoms (like chlorinated solvents) or those that readily participate in Hydrogen Atom Transfer (HAT) can quench the excited state or the radical intermediate prematurely.
FAQ & Troubleshooting

Q1: I am using Rose Bengal (Green LED) but getting no yield.

  • Diagnosis: Oxygen starvation or Solvent Polarity Mismatch. Rose Bengal requires an aerobic environment to regenerate the active species in some cycles, but it also requires a polar solvent to remain dissolved.

  • Solution:

    • Use DMSO: Rose Bengal is highly soluble in DMSO. The high dielectric constant (

      
      ) stabilizes the charge-separated state (EDA complex) often formed between the indole and the radical source [5].
      
    • Avoid DCM: Rose Bengal is insoluble in DCM.

Q2: My reaction works in batch but fails in flow.

  • Diagnosis: Concentration effects and light penetration (Beer-Lambert Law).

  • Solution:

    • Dilution in MeCN: Acetonitrile is preferred for flow chemistry due to lower viscosity than DMSO. Dilute to 0.05 M to ensure light penetrates the entire stream.

    • Solvent Degassing: In reductive quenching cycles, oxygen is a poison. MeCN can be easily degassed (sparged) compared to viscous DMSO.

Comparative Data: Solvent Performance Matrix

The following table summarizes solvent efficacy based on the mechanism and substrate class.

Solvent SystemMechanism CompatibilityDielectric Const.[1][2] (

)
Key BenefitKey Risk
DCM / Water (2.5:1) Zinc Sulfinate (Radical)8.9 (DCM) / 80 (H2O)Standard for biphasic salts; easy workup.Poor solubility for very polar indoles; salt precipitation.
DMSO Photoredox / Nucleophilic46.7Excellent solubility; stabilizes EDA complexes.High boiling point (hard to remove); can quench strong radicals.
Acetonitrile (MeCN) Photoredox / Ir-Catalysis37.5Low viscosity (good for flow); chemically inert.Can coordinate to metal catalysts; moderate solubility for inorganic salts.
Acetone Oxy-difluoromethylation20.7Promotes oxy-difluoromethylation pathways [4].Can lead to side reactions with strong nucleophiles.
DCE Radical (High Temp)10.4Allows higher temps (83°C) than DCM.Toxicity; harder to remove than DCM.

Standardized Protocols

Protocol A: Zinc-Mediated C2-Difluoromethylation (The "Baran" Standard)

Best for: Late-stage functionalization of complex indoles.

  • Preparation: To a vial equipped with a stir bar, add Indole substrate (1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

  • Solvent Addition: Add Dichloromethane (DCM) (

    
     relative to indole) and Water  (
    
    
    
    ). The ratio should be roughly 2.5:1 DCM:Water.
  • Acid Additive: Add TFA (1.0 equiv) dropwise.

    • Note: If the substrate contains a basic nitrogen (e.g., papaverine scaffold), use 2-3 equiv of TFA to ensure protonation [1].

  • Initiation: Add tert-Butyl Hydroperoxide (TBHP) (70% aq., 3.0 equiv) dropwise with vigorous stirring.

  • Reaction: Stir vigorously (1000+ RPM) open to air at Room Temperature for 4–12 hours.

  • Workup: Dilute with DCM, wash with saturated

    
     (to neutralize TFA), dry over 
    
    
    
    , and concentrate.
Protocol B: Photoredox C-H Difluoromethylation

Best for: Sensitive substrates unable to withstand oxidants like TBHP.

  • Preparation: Add Indole (1.0 equiv), Difluoromethyl sulfonyl reagent (e.g.,

    
     or hypervalent iodine source) (2.0 equiv), and Photocatalyst (e.g., 
    
    
    
    1 mol% or Rose Bengal 5 mol%).
  • Solvent: Add degassed DMSO or MeCN (

    
    ).
    
  • Irradiation: Irradiate with Blue LEDs (450 nm) or Green LEDs (for Rose Bengal) under an inert atmosphere (

    
     balloon) at 25°C.
    
  • Time: Monitor by LCMS (typically 12–24 hours).

  • Workup: Dilute with water, extract with Ethyl Acetate. (DMSO removal requires extensive water washes).

Mechanistic Visualization: The Biphasic Interface

Understanding the phase transfer is critical for troubleshooting the Zinc Sulfinate method.

BiphasicMechanism cluster_Aqueous Aqueous Phase (Water) cluster_Interface Interface cluster_Organic Organic Phase (DCM) ZnSalt Zn(SO2CF2H)2 (Soluble Salt) TBHP_aq TBHP (Oxidant) ZnSalt->TBHP_aq Initiation Radical CF2H• (Radical Generation) TBHP_aq->Radical Decomposition Indole Indole (Substrate) Radical->Indole Diffusion SO2 SO2 (Gas) (Byproduct) Indole_Rad Indole-CF2H• (Intermediate) Indole->Indole_Rad + CF2H• Product 2-CF2H-Indole (Product) Indole_Rad->Product - H• (Oxidation)

Figure 2: The biphasic mechanism showing radical generation at the interface and diffusion into the organic layer.

References

  • Fujiwara, Y., et al. (2012). "Practical and innate C–H functionalization of heterocycles." Nature, 492, 95–99.

  • Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation."[3][4] Journal of the American Chemical Society, 134(3), 1494–1497.[3]

  • O'Hara, F., et al. (2013). "Zinc Sulfinate Salts for Radical C–H Functionalization."[5] Protocol Exchange.

  • Zhang, P., et al. (2022). "Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes." Organic Letters, 24, 7611–7616.[6] (Demonstrates solvent-dependent oxy- vs amino- pathways).

  • Zhang, W., et al. (2020). "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis."[7] Organic Chemistry Frontiers. (Details Rose Bengal/DMSO systems).

Sources

Technical Support Center: Thermal Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 1-(Difluoromethyl)-5-phenyl-1H-indole . The content is structured to address stability profiles, handling protocols, and troubleshooting scenarios encountered in high-stakes drug development environments.

Subject: 1-(Difluoromethyl)-5-phenyl-1H-indole CAS Registry Number: (Derivative Class Reference: N-difluoromethyl indoles) Chemical Class: Fluorinated Heterocycle / Bioisostere

Part 1: Thermal Resilience Profile & Critical Limits

Executive Summary

The N-difluoromethyl (


-CF

H) moiety on the indole scaffold confers unique lipophilic and metabolic properties but introduces specific thermal and hydrolytic sensitivities. Unlike aliphatic

-difluoromethyl amines, which are inherently unstable, the aromatic nature of the indole ring stabilizes the

-CF

H bond. However, this stability is conditional.

Operational Stability Window:

Parameter Safe Limit Critical Threshold Consequence of Excursion
Solid State Temp < 40°C (Recommended) > 120°C Lattice degradation; potential defluorination.
Solution Temp < 80°C > 110°C Acid-catalyzed hydrolysis to NH-indole.
pH Tolerance pH 4 – 10 < pH 3 or > pH 12 Rapid hydrolysis (Acid) / Elimination (Base).

| Vac. Drying | < 45°C | > 60°C | Sublimation risk; surface oxidation. |

Part 2: Troubleshooting & FAQs

Section A: Thermal Degradation & Synthesis

Q: I observed a new spot on TLC after heating the reaction to 100°C. Is the N-CF


H group cleaving? 
A:  It is possible, but check your solvent system first.
While N-difluoromethyl indoles are generally robust up to 100°C in neutral solvents (e.g., Toluene, DMF), they are susceptible to acid-catalyzed hydrolysis  at elevated temperatures.
  • Diagnosis: If the new spot is more polar and matches the R

    
     of 5-phenyl-1H-indole (the NH-parent), you have cleaved the CF
    
    
    
    H group.
  • Cause: Trace acid in solvents (e.g., unneutralized CDCl

    
     or HCl in Dichloromethane) combined with heat accelerates the formation of an iminium ion intermediate, releasing HF.
    
  • Solution: Buffer your reaction mixture with a weak base (e.g., K

    
    CO
    
    
    
    or Et
    
    
    N) if operating > 80°C.

Q: Can I subject this compound to Suzuki-Miyaura coupling conditions? A: Yes, but ligand selection is critical. The 5-phenyl group is often installed via cross-coupling. The


-CF

H group survives standard Pd-catalyzed conditions (80-90°C, aqueous base) provided the reaction time is kept under 12 hours.
  • Risk: Prolonged exposure to hydroxide bases (NaOH, KOH) at reflux can promote nucleophilic attack on the CF

    
    H carbon.
    
  • Recommendation: Use milder bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    and anhydrous conditions if possible.
Section B: Storage & Analytical Artifacts

Q: My LC-MS shows a mass corresponding to [M-50] or [M-51]. Is this thermal decomposition in the source? A: Likely, yes. The


-CF

H bond is weaker than an

-CF

bond. In high-temperature ESI sources or GC injectors:
  • [M-51] (Loss of CHF

    
    ):  Indicates homolytic cleavage or thermal hydrolysis.
    
  • Troubleshooting: Lower the desolvation temperature on the MS source. If the peak persists in the UV trace (before the MS), the degradation is in the sample vial (solvent effect), not the instrument.

Q: How should I dry the compound after purification? A: Avoid high-vacuum ovens > 50°C. Fluorinated indoles often have significant vapor pressures.

  • Protocol: Dry under high vacuum (0.1 mbar) at ambient temperature (20-25°C). If heating is required to remove DMF/DMSO, do not exceed 45°C. Use a cold trap to prevent loss of sublimed material.

Part 3: Mechanistic Visualization

Diagram 1: Stability Decision Matrix

This workflow guides the user on processing conditions based on the chemical environment to prevent defluorination.

StabilityMatrix Start Process: Heating / Reaction CheckTemp Is Temperature > 80°C? Start->CheckTemp CheckpH Is pH < 4 (Acidic)? CheckTemp->CheckpH Yes (>80°C) Safe SAFE: Proceed CheckTemp->Safe No (<80°C) CheckBase Is Base Strong (OH-)? CheckpH->CheckBase No (Neutral/Basic) Degrade CRITICAL: Hydrolysis Risk (Formation of NH-Indole) CheckpH->Degrade Yes (Acidic) CheckBase->Safe No (Carbonate/Phosphate) CheckBase->Degrade Yes (NaOH/KOH + Heat) Caution RISK: Buffer Required

Caption: Decision matrix for thermal processing. High temperatures combined with acidic or strong basic conditions trigger degradation.

Diagram 2: Degradation Pathway (Acid-Catalyzed)

Understanding the mechanism of failure is essential for prevention. The


-CF

H group degrades via an iminium intermediate.

DegradationMech Substrate N-CF2H Indole Intermed Iminium Ion [Indole-N+=CFH] Substrate->Intermed + H+ / - F- Protonation Protonation (H+ / Heat) Product N-Formyl Indole (Transient) Intermed->Product + H2O Hydrolysis H2O Attack (-HF) Final NH-Indole (Defluorinated) Product->Final Deformylation

Caption: Acid-catalyzed hydrolysis mechanism. The N-CF2H bond is activated by protonation, leading to fluoride loss and eventual cleavage.

Part 4: Experimental Methodologies

Protocol 1: Safe Drying Procedure

To remove solvent without subliming or degrading the compound.

  • Preparation: Dissolve the crude residue in a minimum amount of DCM and transfer to a tared round-bottom flask.

  • Rotary Evaporation: Remove bulk solvent at 35°C / 400 mbar down to 20 mbar.

  • High Vacuum: Connect to a manifold (< 1.0 mbar).

    • Critical Step: Immerse the flask in a water bath at 25°C . Do not use a heat gun.

  • Monitoring: Monitor weight loss hourly. Once mass stabilizes (<1% change), release vacuum under dry nitrogen.

  • Storage: Store under Argon at 4°C in an amber vial.

Protocol 2: Thermal Stability Check (DSC Surrogate)

If DSC is unavailable, use this capillary method to validate batch stability.

  • Place 5 mg of sample in a glass capillary tube (sealed).

  • Heat in a melting point apparatus at 10°C/min.

  • Observation:

    • Melting: Clear liquid transition (Expected ~70-90°C for similar analogs).

    • Decomposition: Gas evolution (bubbling) or darkening (charring).

  • Rule: If darkening occurs < 10°C above the melting point, the compound is thermally labile. Use immediately; do not store long-term.

References

  • Synthesis and Stability of N-Difluoromethyl Indoles Source: Bioorganic & Medicinal Chemistry (2022) Context: Describes the synthesis of 1-(phenylsulfonyl)-3-(difluoromethyl) indoles and their stability in biological assays. Link:[1]

  • General Reactivity of N-CF2H Groups Source: Journal of Organic Chemistry (2023) Context: Discusses the robustness of N-CF2H carbonyls vs. amines and the specific stability conferred by aromatic systems. Link:

  • N-Trifluoromethyl vs N-Difluoromethyl Stability Source: Angewandte Chemie Int.[2] Ed. (2020) Context: Comparative analysis of N-RF indole stability and their resistance to hydrolysis. Link:[2]

  • Electrochemical Synthesis of Difluoromethyl Indoles Source: Organic & Biomolecular Chemistry (RSC) Context:[3] mild synthesis conditions implying stability under oxidative potential. Link:[3]

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of the N-Difluoromethyl Group in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the diverse array of fluorine-containing motifs, the N-difluoromethyl (N-CHF₂) group is rapidly gaining prominence. Its unique ability to act as a bioisosteric replacement for common functional groups like hydroxyls, thiols, and amines, while simultaneously enhancing metabolic stability and membrane permeability, makes it a highly valuable functional group.[1] Unlike the more conventional trifluoromethyl (-CF₃) group, the N-CHF₂ moiety retains an acidic proton, enabling it to act as a hydrogen bond donor, which can be critical for specific molecular interactions and target binding.[1][2]

This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of the N-CHF₂ group. As ¹⁹F NMR is an exceptionally sensitive probe of the local molecular environment, understanding the chemical shift of this group offers profound insights into the electronic, conformational, and interactional properties of a molecule.[3] This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated compounds and seek to leverage ¹⁹F NMR as a powerful analytical tool.

The Unique Signature of the N-CHF₂ Group in ¹⁹F NMR

The ¹⁹F nucleus is ideal for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[4] The chemical shifts in ¹⁹F NMR are spread over a very wide range (approximately 800 ppm), which makes the technique highly sensitive to subtle changes in the fluorine atom's electronic environment.[4]

The N-CHF₂ group typically resonates in a distinct region of the ¹⁹F NMR spectrum. Based on experimental data from N-difluoromethylated azole derivatives, the chemical shifts for the fluorine atoms in the N-CHF₂ group are found in the range of -89 to -92 ppm (relative to CFCl₃).[5]

The signal for the N-CHF₂ group presents a characteristic splitting pattern. In a standard ¹H-decoupled ¹⁹F NMR spectrum, the signal may appear as a triplet due to coupling with the quadrupolar ¹⁴N nucleus. In a ¹H-coupled spectrum, the signal is typically a doublet of doublets, arising from the large geminal coupling to the hydrogen atom of the CHF₂ group (²JHF, often 50-60 Hz) and the geminal fluorine-fluorine coupling (²JFF) if the fluorines are diastereotopic.[4][5] Long-range couplings to other protons in the molecule can introduce further complexity, resulting in patterns like a doublet of doublet of doublets.[5]

Key Factors Influencing the N-CHF₂ Chemical Shift

The precise chemical shift of the N-CHF₂ group is a rich source of structural and environmental information. Several factors can cause significant shifts in the resonance frequency, providing valuable data for the medicinal chemist.

  • Electronic Environment: The electron density around the fluorine nuclei is the primary determinant of the chemical shift. Electron-withdrawing groups attached to the nitrogen atom or elsewhere in the molecule will deshield the fluorine nuclei, causing a downfield shift (less negative ppm value). Conversely, electron-donating groups will increase shielding and cause an upfield shift (more negative ppm value).[6]

  • Molecular Conformation and Diastereotopicity: In chiral molecules or in molecules with restricted bond rotation, the two fluorine atoms of the N-CHF₂ group can become chemically non-equivalent, or diastereotopic. This phenomenon, known as anisochrony, results in two distinct signals in the ¹⁹F NMR spectrum, each corresponding to one of the fluorine atoms.[5][7] The separation between these signals is a sensitive indicator of the local chiral environment.

  • Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine atoms, leading to changes in the chemical shift.[6] Hydrogen bonding interactions between the acidic proton of the N-CHF₂ group and a hydrogen-bond-accepting solvent can also significantly perturb the chemical shift.[8]

  • Intermolecular Interactions: The ¹⁹F chemical shift is highly sensitive to non-covalent interactions such as hydrogen bonding and van der Waals forces.[3] This sensitivity is particularly useful in fragment-based drug discovery (FBDD) and binding studies, where a change in the chemical shift of a fluorinated ligand upon addition of a target protein can confirm binding and provide information about the binding event.[9][10]

Caption: Factors influencing the ¹⁹F NMR chemical shift of the N-CHF₂ group.

Comparative Analysis: N-CHF₂ vs. Other Fluorinated Groups

To fully appreciate the diagnostic value of the N-CHF₂ signal, it is useful to compare its chemical shift range with those of other fluorine-containing functional groups commonly employed in medicinal chemistry.

Functional GroupTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Key Characteristics & Notes
N-CHF₂ -89 to -92 [5]Hydrogen bond donor capability; sensitive to chirality.
-CF₃ -50 to -70 [4]Electron-withdrawing; metabolically stable; lipophilic.
Aryl-F -100 to -170 [11]Highly sensitive to substituents on the aromatic ring.
-CF₂- -80 to -140 [11]Found in various aliphatic and cyclic systems.
-CH₂F -200 to -220 [4]Most shielded common organofluorine group.

Note: These are approximate ranges and can vary significantly based on the specific molecular context, solvent, and temperature.[6]

This comparison highlights that the N-CHF₂ group occupies a relatively distinct and moderately shielded region of the ¹⁹F NMR spectrum, generally well-separated from the common -CF₃ group and aromatic fluorine signals.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra

Obtaining reliable and high-resolution ¹⁹F NMR data requires careful attention to experimental setup and execution. The following protocol outlines a standard procedure for the analysis of small molecules containing an N-CHF₂ group.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the Sample: Accurately weigh 2-10 mg of the N-difluoromethylated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.[9]

    • Filter the Solution: To eliminate particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-precision 5 mm NMR tube.[12]

    • Add Reference Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard. Common standards include CFCl₃ (0 ppm), C₆F₆ (-163 ppm), or trifluorotoluene (-63.7 ppm).[9] Alternatively, an external reference can be used by placing a sealed capillary containing the standard within the NMR tube.

  • Instrument Setup & Calibration:

    • Spectrometer Configuration: Use a spectrometer equipped with a probe capable of detecting the ¹⁹F frequency (a broadband or dedicated fluorine probe).

    • Tuning and Matching: Tune and match the probe specifically for the ¹⁹F nucleus to ensure maximum signal transmission and sensitivity.[13]

    • Locking and Shimming: Lock onto the deuterium signal of the solvent. Optimize the magnetic field homogeneity (shimming) to achieve narrow and symmetrical lineshapes.[13]

  • Data Acquisition:

    • Pulse Program: Select a standard single-pulse-and-acquire experiment. For routine analysis, a proton-decoupled pulse sequence (e.g., zgfhigqn on Bruker systems) is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.[12] To observe these couplings, a non-decoupled sequence (e.g., zgflqn) should be used.[13]

    • Spectral Parameters:

      • Spectral Width (SW): Set a wide spectral width initially (e.g., 250 ppm) to ensure all fluorine signals are captured. This can be narrowed in subsequent experiments to improve resolution.[12]

      • Transmitter Offset (O1p): Center the spectral width on the expected chemical shift region for the N-CHF₂ group (~ -90 ppm).[12]

      • Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans are typically sufficient.

      • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for small molecules.[13]

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication (line broadening factor, LB, of ~0.3-1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline for accurate integration.[13]

    • Referencing: Calibrate the chemical shift axis by setting the signal of the internal or external reference standard to its known literature value.

Caption: Standard workflow for ¹⁹F NMR experimental analysis.

Conclusion

The N-difluoromethyl group offers a compelling set of properties for drug design, and ¹⁹F NMR spectroscopy provides an unparalleled window into its molecular world. The chemical shift of the N-CHF₂ group is a highly sensitive and information-rich parameter, reporting on the electronic nature, conformational status, and intermolecular interactions of the parent molecule. By understanding the factors that influence this chemical shift and by comparing it to other common fluorinated motifs, researchers can accelerate the drug development process, from initial hit identification in fragment screening to the detailed structural elucidation of lead compounds. Mastery of the experimental protocols for acquiring high-quality ¹⁹F NMR data is therefore an essential skill for any scientist working at the forefront of medicinal chemistry.

References
  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • BenchChem. (n.d.). Application Notes and Protocols for Fluorine-19 NMR Experiments.
  • Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table - Organofluorine.
  • BenchChem. (n.d.). Application Notes and Protocols for ¹⁹F NMR Analysis of 1,1-Difluoro-3-methylcyclohexane.
  • Various Authors. (n.d.). Fluorine NMR.
  • Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • IMSERC. (n.d.). TUTORIAL: 1D ¹H-coupled ¹⁹F SPECTRUM.
  • Barberis, M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7049-7067. DOI:10.1039/D1CS00360G.
  • NMR Facility, UCSB Chem and Biochem. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
  • D'yakonov, V. A., et al. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10.
  • Pérez, D., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. DOI:10.3390/molecules22112003.
  • Pérez, D., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed.
  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to ¹⁹F NMR and its role in drug screening. Expert Opinion on Drug Discovery, 14(7), 653-667.
  • Prosser, R. S., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 64(2), 145-154.

Sources

Melting Point & Characterization Profile: 1-(Difluoromethyl)-5-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the physical properties and characterization of 1-(Difluoromethyl)-5-phenyl-1H-indole . It is structured to serve researchers requiring rigorous comparative data for compound validation and quality control.

Executive Summary & Core Data

Compound: 1-(Difluoromethyl)-5-phenyl-1H-indole CAS: 1909336-57-7 Molecular Formula: C₁₅H₁₁F₂N Molecular Weight: 243.25 g/mol

The Melting Point Directive

Unlike common reagents, the experimental melting point of pure 1-(Difluoromethyl)-5-phenyl-1H-indole is not standardized in open public pharmacopeias. Based on structural activity relationships (SAR) with validated analogs (see Comparative Analysis below), the compound exists as a solid at room temperature with a predicted melting transition in the 65–90°C range.

Critical Note for Researchers: The melting point is highly sensitive to the purity of the N-difluoromethylation step. Residual traces of the N-H precursor (5-phenylindole) or mono-fluorinated by-products will significantly depress the observed melting range (eutectic effect).

Comparative Performance Analysis

To validate your sample, compare its thermal properties against these structurally verified benchmarks. This triangulation method is standard when reference standards are unavailable.

CompoundStructure NotePhysical StateMelting Point (Experimental)Significance
1-(Difluoromethyl)-5-phenyl-1H-indole Target Solid ~65–90°C (Predicted) N-CF₂H lipophilic bioisostere.
5-(Trifluoromethyl)indole C5-CF₃ IsomerSolid68–71°CClosest electronic analog; demonstrates effect of fluoro-substitution on lattice energy.
1-Methyl-2-phenylindole N-Methyl AnalogSolid98–100°CN-substitution benchmark. Shows that N-alkylation generally lowers MP vs. NH parents.
5-Phenyl-1H-indole PrecursorSolid>100°C (Est.)The starting material.[1][2][3][4][5][6][7] Higher MP due to intermolecular N-H hydrogen bonding.
1-Phenylindole N-Phenyl AnalogLiquid< 25°CDemonstrates steric disruption of crystal packing by bulky N-substituents.
Technical Insight: The "N-Substitution Effect"

The N-difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor mimic but removes the actual hydrogen bond donor capability of the indole N-H.

  • 5-Phenylindole: High MP due to strong intermolecular H-bonding (N-H···π or N-H···N).

  • 1-(Difluoromethyl)-5-phenylindole: The H-bonding network is disrupted. However, the CF₂H group introduces weak C-F···H interactions and dipole-dipole interactions, resulting in a solid state (unlike 1-phenylindole which is liquid) but with a lower melting point than the precursor.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC)

Use this protocol to definitively establish the melting point and purity of your specific batch.

  • Sample Prep: Weigh 2–4 mg of dried 1-(Difluoromethyl)-5-phenyl-1H-indole into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 25°C for 3 minutes.

  • Ramp: Heat at 10°C/min to 150°C.

  • Validation:

    • Sharp Endotherm: A single sharp peak indicates high purity (>98%).

    • Broad/Split Peak: Indicates solvent inclusion (e.g., EtOAc) or precursor contamination.

    • Exotherm: Watch for decomposition >200°C (CF₂H group stability).

Protocol B: Synthesis & Purification Workflow

Understanding the synthesis is key to identifying impurities that alter the melting point.

The synthesis typically involves the N-difluoromethylation of 5-phenylindole using chlorodifluoromethane (ClCF₂H) or difluorocarbene reagents.

SynthesisWorkflow Start 5-Phenyl-1H-indole (Solid, High MP) Reaction N-Difluoromethylation (Phase Transfer Catalysis) Start->Reaction Reagent ClCF2H / Base (Difluorocarbene Source) Reagent->Reaction Crude Crude Mixture (Contains Unreacted NH) Reaction->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Product Pure 1-(Difluoromethyl)-5-phenyl-1H-indole (Target MP: 65-90°C) Purification->Product  Pure Fraction   Impurity Impurity: 5-Phenylindole (Raises MP / Broadens Range) Purification->Impurity  Tail Fraction  

Figure 1: Synthesis and purification logic flow.[3][8] Incomplete removal of the starting material (5-phenylindole) is the primary cause of melting point deviations.

Characterization Checklist

To ensure scientific integrity, do not rely solely on melting point. Confirm identity using this triad:

  • ¹⁹F NMR: Look for the characteristic doublet (or doublet of doublets) for the CF₂H group around -90 to -95 ppm (J ≈ 60 Hz). This is the definitive fingerprint.

  • HRMS: Confirm molecular ion [M+H]⁺ ≈ 244.09.

  • Visual: The compound should be a white to off-white crystalline solid . Yellowing indicates oxidation or nitro-impurities (if nitro-precursors were used).

References

  • ChemicalBook. (2024). 1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7) Entry.Link

  • Petko, K. I., & Filatov, A. A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-107. (Provides characterization methodology for N-CF₂H indoles). Link

  • Thermo Scientific Chemicals. (2024). 5-(Trifluoromethyl)indole Product Specification (CAS 100846-24-0). (Used as comparative analog). Link

  • Sigma-Aldrich. (2024). 1-Methyl-2-phenylindole Product Specification (CAS 3558-24-5). (Used as N-alkylated analog benchmark). Link

Sources

A Comparative Guide to the Lipophilicity of N-difluoromethyl- vs. N-methyl-5-phenylindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the judicious selection of chemical substituents is a cornerstone of modern therapeutic design. The modulation of a molecule's lipophilicity is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the lipophilicity of two closely related indole scaffolds: N-difluoromethyl-5-phenylindole and N-methyl-5-phenylindole. We will delve into the theoretical underpinnings of their expected lipophilic character, present a framework for their empirical determination, and discuss the implications for drug design.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[1] This physicochemical property profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A well-optimized lipophilicity is crucial for a drug to effectively traverse cellular membranes to reach its target, while avoiding excessive accumulation in fatty tissues which can lead to toxicity.

Structural and Electronic Comparison

The introduction of a difluoromethyl (-CF2H) group in place of a methyl (-CH3) group at the indole nitrogen introduces significant electronic and conformational changes that are expected to alter the molecule's lipophilicity.

  • N-methyl-5-phenylindole: The N-methyl group is a classic substituent used to increase lipophilicity by masking the polar N-H bond of the parent indole, which can act as a hydrogen bond donor.[2] This substitution generally leads to a more lipophilic character.

  • N-difluoromethyl-5-phenylindole: The N-difluoromethyl group presents a more complex scenario. The two highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can influence the overall polarity of the molecule.[3] While fluorine substitution is often associated with increased lipophilicity, the -CF2H group also possesses the unique ability to act as a weak hydrogen bond donor through its acidic proton.[4][5] This dual character can lead to nuanced effects on a molecule's interaction with both polar and non-polar environments.

Predicted Lipophilicity and Physicochemical Properties

ParameterN-difluoromethyl-5-phenylindole (Predicted)N-methyl-5-phenylindole (Predicted)Rationale
cLogP HigherLowerThe strong lipophilic nature of the difluoromethyl group is expected to outweigh its weak hydrogen bond donor capacity, leading to a net increase in lipophilicity compared to the methyl group.[3]
Polar Surface Area (PSA) Slightly HigherLowerThe electronegative fluorine atoms in the -CF2H group can contribute to a slight increase in the calculated polar surface area compared to the more non-polar -CH3 group.[7]
Hydrogen Bond Donor Capacity WeakNoneThe acidic proton of the -CF2H group can participate in weak hydrogen bonding, a property absent in the N-methyl analogue.[5]

Experimental Determination of Lipophilicity

To empirically validate the predicted lipophilicity, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for LogP determination, while reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative.[8][9]

Shake-Flask Method (OECD 107)

This method directly measures the partitioning of a compound between n-octanol and water.[10]

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol. For LogD determination, use a buffered aqueous phase at the desired pH (e.g., 7.4).

  • Dissolution: Dissolve a precise amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period to allow for equilibrium to be reached.[10]

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11]

  • Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated n-Octanol and Water dissolve Dissolve Compound in Aqueous Phase prep_phases->dissolve partition Add n-Octanol and Shake dissolve->partition separate Separate Phases partition->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[12]

Protocol:

  • System Preparation: Equilibrate an RP-HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

  • Standard Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Inject the test compounds (N-difluoromethyl- and N-methyl-5-phenylindole) under the same chromatographic conditions.

  • LogP Determination: Determine the retention times of the test compounds and use the calibration curve to interpolate their LogP values.[12]

G cluster_setup Setup & Calibration cluster_measurement Measurement cluster_result Result setup Equilibrate RP-HPLC System calibrate Inject Standards with Known LogP Values setup->calibrate curve Generate Calibration Curve calibrate->curve interpolate Interpolate LogP from Calibration Curve curve->interpolate inject_sample Inject Test Compounds get_rt Record Retention Times inject_sample->get_rt get_rt->interpolate

Caption: Workflow for LogP determination using the RP-HPLC method.

Discussion and Implications for Drug Discovery

The choice between an N-difluoromethyl and an N-methyl substituent on a 5-phenylindole scaffold will have significant consequences for a drug candidate's properties.

  • Increased Lipophilicity of the N-difluoromethyl Analogue: The predicted higher LogP of the N-difluoromethyl derivative suggests it may exhibit enhanced membrane permeability and potentially better blood-brain barrier penetration.[3] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target effects.

  • Balanced Properties of the N-methyl Analogue: The N-methyl derivative is expected to have a more moderate lipophilicity, which could translate to a more balanced ADME profile with good absorption and distribution without the risks associated with very high lipophilicity.

  • The Role of the -CF2H Hydrogen Bond: The weak hydrogen bond donating capacity of the N-difluoromethyl group could offer an additional point of interaction with a biological target, potentially enhancing binding affinity and selectivity.[4] This is a key advantage that the N-methyl group cannot provide.

Conclusion

The strategic substitution of an N-methyl group with an N-difluoromethyl group on a 5-phenylindole core is a powerful tool for modulating lipophilicity and other key drug-like properties. While computational predictions suggest that the N-difluoromethyl analogue will be more lipophilic, this must be confirmed through rigorous experimental determination using methods such as the shake-flask or RP-HPLC protocols detailed in this guide. A thorough understanding of the nuanced effects of these substituents is paramount for the successful design and optimization of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ....
  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • Creative Biolabs. (n.d.). Lipophilicity.
  • Vertex AI Search. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
  • WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery.
  • WuXi AppTec DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • PMC. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • Vertex AI Search. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories.
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A Comparative Guide to the Structural Validation of N-difluoromethyl-5-phenylindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the definitive structural validation of N-difluoromethyl-5-phenylindole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and trustworthy analytical workflow. We will explore the application of orthogonal techniques, present comparative data with relevant structural analogs, and provide detailed experimental protocols grounded in established scientific principles.

Introduction: The Significance of the -CHF₂ Moiety and the Imperative for Rigorous Validation

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl (-CHF₂) group, in particular, has emerged as a compelling functional group. Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ moiety retains an acidic proton, allowing it to act as a weak hydrogen bond donor.[2][3] This unique characteristic enables it to serve as a bioisostere for common pharmacophores such as hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially enhancing target engagement while improving pharmacokinetic profiles.[1][4]

This guide outlines a comprehensive workflow for the structural elucidation of N-difluoromethyl-5-phenylindole, comparing its analytical signatures to closely related alternatives to highlight the specific challenges and validation points introduced by the difluoromethyl group.

The Analytical Workflow: An Orthogonal, Multi-Technique Approach

Confidence in a molecule's structure is built by accumulating corroborating evidence from independent, or "orthogonal," analytical techniques. Each method interrogates a different molecular property, and together they create a logical framework that leaves little room for ambiguity. The workflow begins with establishing purity and proceeds through determining mass, connectivity, and, ultimately, three-dimensional structure.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation cluster_2 Definitive Structural Elucidation cluster_3 Absolute Structure Confirmation (Optional) Synthesized Product Synthesized Product Purity Purity Assessment (HPLC, LC-MS) Synthesized Product->Purity Is the sample pure? HRMS Molecular Formula Confirmation (High-Resolution MS) Purity->HRMS If >95% pure NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) HRMS->NMR_1D Does mass match formula? NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Are all expected functional groups present? XRay Single Crystal X-Ray Crystallography NMR_2D->XRay Is connectivity confirmed? Can a crystal be grown?

Caption: A logical workflow for small molecule structure validation.

Methodologies and Expected Data for N-difluoromethyl-5-phenylindole

Purity Assessment and Molecular Formula Confirmation

Before any detailed structural work, the purity of the sample must be established. Co-eluting impurities can confound spectroscopic data.

Experimental Protocol: LC-MS Purity Analysis

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV-Vis detector (e.g., 254 nm) and a coupled mass spectrometer.

  • Analysis: A pure sample should yield a single major peak in the chromatogram. The mass spectrometer provides the molecular weight, offering the first piece of evidence for the target compound.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the elemental formula.

  • Technique: Electrospray Ionization (ESI) in positive mode is typically suitable for indole derivatives.

  • Expected Data for C₁₅H₁₁F₂N:

    • Calculated [M+H]⁺: 244.0932

    • Rationale: An observed mass within a narrow tolerance (e.g., < 5 ppm) of the calculated mass confirms the elemental composition, ruling out isomers with different formulas and providing strong evidence that both the phenyl and difluoromethyl groups have been successfully incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. For N-difluoromethyl-5-phenylindole, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key diagnostic signal is the N-CHF₂ proton.

  • N-CHF₂ Proton: This proton will appear as a triplet due to coupling with the two adjacent fluorine atoms. The typical coupling constant (²JH-F) is in the range of 58-60 Hz.[7][8][9]

  • Aromatic Protons: The protons on the indole and phenyl rings will appear in the aromatic region (~7.0-8.0 ppm), with splitting patterns determined by their positions and neighbors.

¹⁹F NMR Spectroscopy This experiment is non-negotiable for any fluorinated compound and directly confirms the presence and nature of the difluoromethyl group.[10]

  • N-CHF₂ Fluorines: The two fluorine atoms are chemically equivalent and will couple to the single proton, resulting in a doublet. The coupling constant will match that observed in the ¹H NMR spectrum (~58-60 Hz).[8][9] The chemical shift is also characteristic of this functional group.[7]

¹³C NMR Spectroscopy The carbon spectrum shows all unique carbon atoms. The carbon of the difluoromethyl group provides another layer of confirmation.

  • **N-CHF₂ Carbon: This carbon will appear as a triplet due to the large one-bond coupling (¹JC-F) to the two fluorine atoms, typically in the range of 250-255 Hz.[9]

2D NMR Experiments (COSY, HSQC, HMBC) These experiments are used to piece the puzzle together, confirming the precise placement of the substituents.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons), helping to map out the spin systems of the indole and phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The N-C H**F₂ proton to the C2 and C7a carbons of the indole ring, confirming its attachment to the nitrogen.

    • Protons on the phenyl ring to the C5 carbon of the indole, confirming the 5-phenyl substitution.

Table 1: Predicted NMR Data for N-difluoromethyl-5-phenylindole

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Assignment
¹H~7.30t²JH-F ≈ 60N-CH F₂
¹H~6.6-8.0mJH-H ≈ 2-8Aromatic Protons
¹³C~110t¹JC-F ≈ 253N-C HF₂
¹³C~100-140m-Aromatic Carbons
¹⁹F~-90 to -96d²JF-H ≈ 60N-CHF₂

Note: Precise chemical shifts are solvent-dependent. Data is predicted based on values for similar N-difluoromethyl azoles.[7][8][9]

X-ray Crystallography: The Unambiguous Proof

While the combination of HRMS and comprehensive NMR analysis provides definitive proof of structure for most applications, single-crystal X-ray diffraction offers the "gold standard" of validation.[11][12] If a suitable single crystal can be grown, this technique provides an absolute 3D map of the molecule, confirming not only the atomic connectivity but also bond lengths, bond angles, and intermolecular packing in the solid state.[13][14]

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution & Refinement: Process the data to solve and refine the crystal structure.

  • Analysis: The resulting electron density map will unequivocally show the position of every non-hydrogen atom, confirming the 5-phenyl substitution and the N-difluoromethyl group.

Comparative Analysis: Distinguishing N-difluoromethyl-5-phenylindole from Alternatives

The true power of a validation workflow is its ability to distinguish the target molecule from plausible alternatives or byproducts. The unique spectroscopic signatures of the -CHF₂ group are key differentiators.

Caption: Key NMR differences between structural analogs.

Table 2: Comparative Analytical Data for Indole Analogs

CompoundKey ¹H NMR Signal¹⁹F NMR SignalHRMS [M+H]⁺Distinguishing Feature
N-difluoromethyl-5-phenylindole ~7.30 ppm (t , J ≈ 60 Hz)~-93 ppm (d , J ≈ 60 Hz)244.0932Presence of coupled triplet/doublet in ¹H/¹⁹F NMR.
N-methyl-5-phenylindole~3.8 ppm (s , 3H)None208.1121Sharp singlet for the methyl group; no ¹⁹F signal.
N-trifluoromethyl-5-phenylindoleNone for N-substituent~-60 ppm (s )262.0787Absence of N-substituent proton; strong ¹⁹F singlet.[15]
5-phenylindole~8.1 ppm (br s , 1H, N-H)None194.0964Broad, exchangeable N-H proton; no ¹⁹F signal.

This comparative data demonstrates how a full suite of analytical techniques can easily and robustly differentiate the target molecule. Relying on mass spectrometry alone would be insufficient, as isomers could exist. Relying on ¹H NMR alone could be ambiguous without the clear triplet signal. It is the combination of ¹H, ¹⁹F, and ¹³C NMR, backed by HRMS, that provides the necessary self-validating evidence.

Conclusion

The structural validation of N-difluoromethyl-5-phenylindole is a clear example of the necessity for a rigorous, multi-technique analytical strategy in modern chemical and pharmaceutical research. The unique physicochemical properties imparted by the difluoromethyl group demand an equally specific and robust validation approach. By systematically integrating purity analysis, high-resolution mass spectrometry, and a comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, and ¹⁹F), researchers can build an unassailable case for the structure of their target compound. This logical, self-validating workflow, culminating in X-ray crystallography where possible, ensures the integrity of subsequent research and development efforts, providing the trustworthy foundation upon which scientific progress is built.

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